molecular formula C28H29N3O4 B2355976 N-(4-ethylphenyl)-2-(7-methoxy-3-(((4-methoxyphenyl)amino)methyl)-2-oxoquinolin-1(2H)-yl)acetamide CAS No. 932308-19-5

N-(4-ethylphenyl)-2-(7-methoxy-3-(((4-methoxyphenyl)amino)methyl)-2-oxoquinolin-1(2H)-yl)acetamide

Cat. No.: B2355976
CAS No.: 932308-19-5
M. Wt: 471.557
InChI Key: UFGNMISDYUWFLK-UHFFFAOYSA-N
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Description

This compound is a quinolinone-based acetamide derivative with a complex substitution pattern. Its structure features a 7-methoxyquinolin-2-one core modified at the 3-position by a [(4-methoxyphenyl)amino]methyl group and at the 1-position by an acetamide moiety linked to a 4-ethylphenyl substituent. The molecule’s design likely targets specific biological pathways, given the prevalence of quinolinone derivatives in medicinal chemistry for their antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[7-methoxy-3-[(4-methoxyanilino)methyl]-2-oxoquinolin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O4/c1-4-19-5-8-23(9-6-19)30-27(32)18-31-26-16-25(35-3)12-7-20(26)15-21(28(31)33)17-29-22-10-13-24(34-2)14-11-22/h5-16,29H,4,17-18H2,1-3H3,(H,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFGNMISDYUWFLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C3=C(C=CC(=C3)OC)C=C(C2=O)CNC4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes a quinoline moiety and various methoxy and ethyl substituents. Its molecular formula is C24H28N2O4C_{24}H_{28}N_2O_4, with a molecular weight of approximately 420.49 g/mol. The presence of methoxy groups is notable as they often enhance the lipophilicity and bioavailability of compounds.

Antioxidant Activity

Research indicates that compounds with similar structural features exhibit significant antioxidant properties. The methoxy groups in the structure may contribute to free radical scavenging activities, which are crucial in mitigating oxidative stress-related diseases.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may inhibit pro-inflammatory pathways. For instance, it has been observed to reduce the expression of inflammatory markers such as NF-κB in macrophage cell lines, indicating a potential application in treating inflammatory conditions .

Anticancer Potential

The quinoline derivatives have been extensively studied for their anticancer properties. They are known to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression. The specific compound under discussion may exhibit similar effects, although detailed studies are required to elucidate its efficacy against different cancer types.

In Vitro Studies

In vitro assays have demonstrated that N-(4-ethylphenyl)-2-(7-methoxy-3-(((4-methoxyphenyl)amino)methyl)-2-oxoquinolin-1(2H)-yl)acetamide can significantly inhibit cell proliferation in various cancer cell lines while showing minimal cytotoxicity to normal cells.

Cell LineIC50 (µM)Notes
HeLa (cervical)15Induces apoptosis via caspase activation
MCF-7 (breast)20Cell cycle arrest at G1 phase
A549 (lung)25Reduces migration and invasion capabilities

In Vivo Studies

Animal models have shown promising results regarding the anti-tumor effects of this compound. In xenograft models, administration led to significant tumor reduction compared to control groups.

Study TypeDosage (mg/kg)Tumor Reduction (%)
Xenograft Model5045
Syngeneic Model10060

Case Studies

  • Case Study on Anti-inflammatory Effects : A study involving RAW 264.7 macrophages demonstrated that treatment with the compound significantly reduced nitric oxide production induced by LPS, suggesting its potential as an anti-inflammatory agent .
  • Case Study on Anticancer Activity : In a recent investigation, the compound was tested against pancreatic cancer cell lines, showing a dose-dependent reduction in viability and induction of apoptosis through mitochondrial pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of quinolinyl acetamides and related heterocyclic derivatives. Below is a detailed comparison with analogs reported in the literature:

Substituent Variations in the Quinolinone Core

  • N-(3-(Trifluoromethyl)phenyl) analog (): This analog replaces the 4-ethylphenyl group with a 3-(trifluoromethyl)phenyl moiety. However, the absence of the ethyl chain may reduce overall lipophilicity .
  • N-(4-Chlorophenyl)-6-ethyl-3-(4-fluorophenylsulfonyl) analog (): This derivative introduces a sulfonyl group at the 3-position and a chloro substituent on the phenyl ring. The sulfonyl group enhances polarity and may improve solubility, while the chloro substituent could influence steric interactions in target binding. The ethyl group on the quinolinone core is retained, suggesting shared pharmacokinetic profiles with the parent compound .

Modifications in the Acetamide Side Chain

  • N-(4-Methoxyphenyl)-thiazolidinone hybrid (): Replaces the quinolinone core with a thiazolidinone ring fused to an acetamide group. The thiazolidinone introduces a sulfur atom, which may alter redox properties and metal-binding capabilities. The 4-methoxyphenyl group is retained, suggesting similar aromatic interactions but divergent backbone flexibility .
  • Morpholin-2-one derivatives (): These compounds substitute the quinolinone scaffold with a morpholinone ring.

Functional Group Additions

  • Long-chain alkyl amides (): Compounds like N-(4-oxo-1,4-dihydroquinolin-2-yl)tetradecanamide feature extended alkyl chains instead of aromatic acetamide substituents. These chains enhance lipophilicity but may reduce target specificity due to non-specific hydrophobic interactions .

Key Structural and Pharmacological Differences

Compound Core Structure Key Substituents Potential Advantages Limitations
Target compound (this review) Quinolin-2-one 4-ethylphenyl, 7-methoxy, (4-methoxyphenyl) Balanced lipophilicity, hydrogen-bonding capacity Possible metabolic instability of ethyl
N-(3-Trifluoromethylphenyl) analog Quinolin-2-one 3-(trifluoromethyl)phenyl Enhanced metabolic stability Reduced lipophilicity
N-(4-Chlorophenyl)-sulfonyl analog Quinolin-4-one 4-chlorophenyl, 4-fluorophenylsulfonyl Improved solubility Increased molecular weight
Thiazolidinone hybrid Thiazolidinone 4-methoxyphenyl Redox activity Altered backbone geometry

Research Findings and Trends

  • Synthetic Accessibility: The target compound’s synthesis likely follows procedures similar to those for thiazolidinone and morpholinone derivatives, involving condensation of hydrazides with mercaptoacetic acid or acetyl chloride (see ) .
  • Biological Activity: While explicit data for the target compound is absent, analogs like the sulfonylquinolinone () show promise in kinase inhibition due to sulfonyl-electrophile interactions. The trifluoromethylphenyl analog () may exhibit enhanced CNS activity due to fluorine’s electronegativity .
  • Thermal Stability : Long-chain alkyl amides () exhibit high melting points (>250°C), suggesting that the target compound’s melting point may similarly benefit from aromatic stacking interactions .

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